

ATTO 390 Azide: A Technical Guide for Life Science Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

[Get Quote](#)

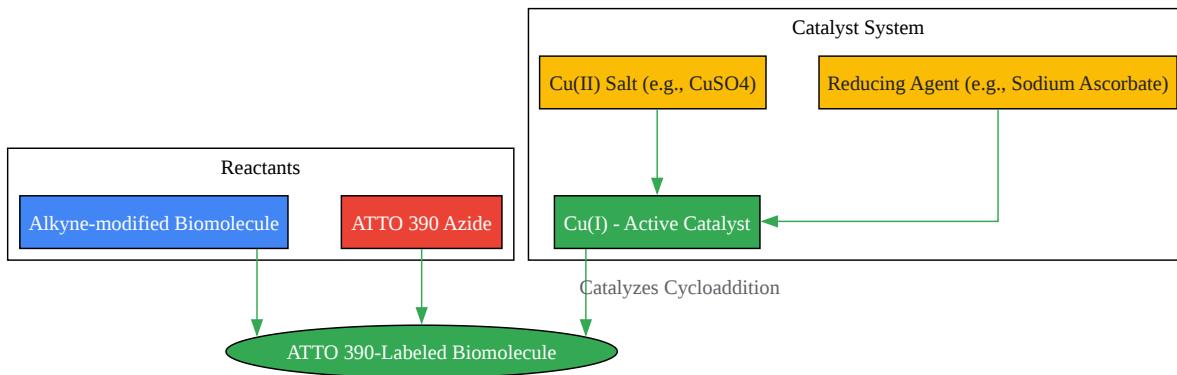
For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 azide is a fluorescent probe belonging to the coumarin dye family, designed for the specific labeling of biomolecules in life science research.[1][2][3][4] Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it a versatile tool for a range of applications.[3][5][6] The azide functional group enables its participation in highly specific "click chemistry" reactions, allowing for the precise and efficient attachment of the dye to alkyne-modified biomolecules.[1][3][4] This technical guide provides an in-depth overview of the applications of **ATTO 390 azide**, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Properties of ATTO 390

ATTO 390 is characterized by its distinct spectral properties, making it suitable for various fluorescence-based detection methods.


Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	[6]
Emission Maximum (λ_{em})	476 nm	[6]
Molar Extinction Coefficient (ϵ)	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[6]
Fluorescence Quantum Yield (Φ_f)	0.90	[6]
Fluorescence Lifetime (τ)	5.0 ns	[6]
Molecular Weight	543.66 g/mol	[4]

Principles of Labeling with ATTO 390 Azide: Click Chemistry

ATTO 390 azide is primarily utilized in bioorthogonal chemistry, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high specificity and efficiency, as the azide and alkyne groups are generally absent in biological systems, thus minimizing off-target labeling.[1][7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide (**ATTO 390 azide**) and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated *in situ* from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7]

[Click to download full resolution via product page](#)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. This method is particularly advantageous for live-cell imaging as it eliminates the cytotoxicity associated with copper catalysts.

[Click to download full resolution via product page](#)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Applications in Life Sciences

ATTO 390 azide has found utility in a variety of life science applications, enabling the visualization and quantification of biomolecules in diverse experimental contexts.

Labeling of Nucleic Acids (DNA and RNA)

ATTO 390 azide is extensively used for the fluorescent labeling of alkyne-modified oligonucleotides and RNA. This enables applications such as fluorescence *in situ* hybridization (FISH), microarray analysis, and real-time tracking of nucleic acids in cells.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling 5 nmol of a single alkyne-modified oligonucleotide.[\[1\]](#)

Reagents:

- Alkyne-modified oligonucleotide
- **ATTO 390 azide**
- DMSO/tert-Butanol (1:1, v/v)
- Water (nuclease-free)
- Click Solution C: 0.1 M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/tert-Butanol (3:1)
- Click Solution D: 0.1 M CuBr in DMSO/tert-Butanol (3:1) (prepare fresh)
- Click Solution E: Mix 1 volume of Solution D with 2 volumes of Solution C (prepare fresh)
- 0.3 M Sodium Acetate (NaOAc)
- Cold ethanol with 5% diethyl ether

Procedure:

- Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM (Solution A).
- Dissolve 1.0 mg of **ATTO 390 azide** in DMSO/tert-Butanol (1:1) to a final concentration of 50 mM (Solution B).
- In a reaction vial, combine the oligonucleotide solution with a 2-10 fold molar excess of **ATTO 390 azide** solution.
- Add 3 μ l of freshly prepared Click Solution E to the reaction mixture.
- Incubate the reaction at 25°C for 3 hours or at 40-45°C for 30 minutes.[\[1\]](#)
- To precipitate the labeled oligonucleotide, add 100 μ l of 0.3 M NaOAc and 1 ml of cold ethanol containing 5% diethyl ether.
- Centrifuge at \geq 6000 rpm for at least 20 minutes.
- Remove the supernatant and wash the pellet with 100 μ l of cold ethanol containing 5% diethyl ether.
- Centrifuge for at least 10 minutes, remove the supernatant, and air-dry the pellet.

A similar protocol can be adapted for labeling azide-modified RNA with alkyne-functionalized probes. A robust method for posttranscriptional chemical functionalization of RNA involves the enzymatic incorporation of azide-modified UTP analogs, which can then be labeled with fluorescent alkynes via click chemistry.[\[9\]](#)

Labeling of Proteins

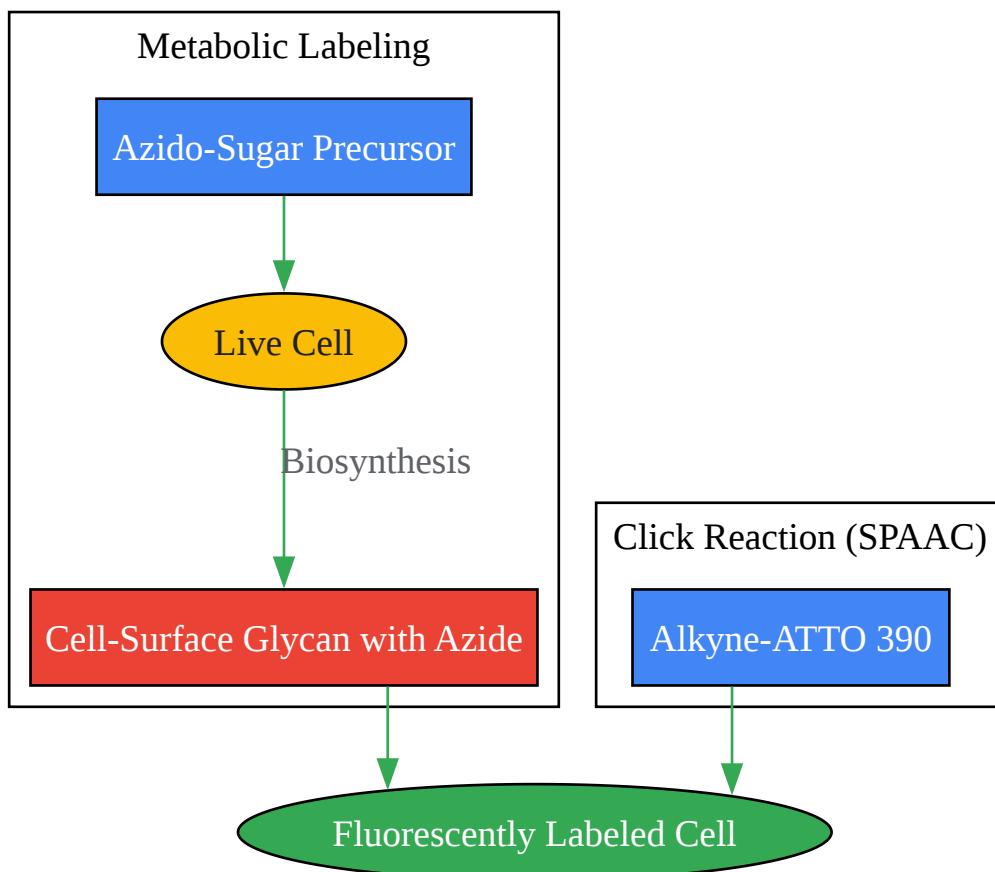
ATTO 390 azide can be used to label proteins that have been metabolically or chemically modified to contain an alkyne group. This is particularly useful for applications in proteomics, allowing for the visualization of protein localization, trafficking, and protein-protein interactions.

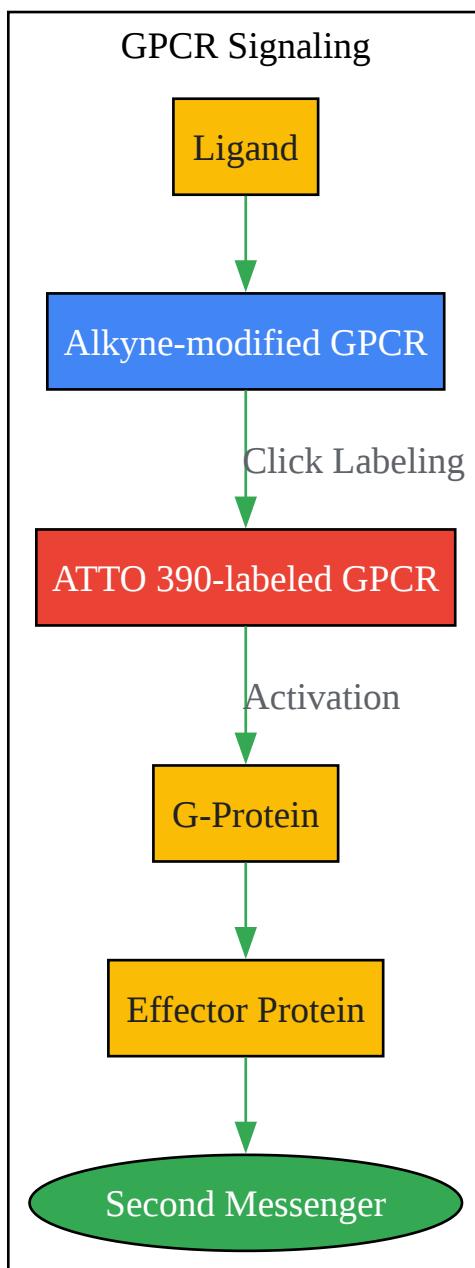
Experimental Protocol: General Protein Labeling via CuAAC

This protocol provides a general guideline for labeling alkyne-modified proteins.

Reagents:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **ATTO 390 azide** stock solution in DMSO
- Copper(II) sulfate (CuSO₄) stock solution in water
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution in water
- Sodium ascorbate stock solution in water (prepare fresh)


Procedure:


- Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL. The buffer should be free of chelating agents like EDTA.
- In a microcentrifuge tube, add the protein solution.
- Add **ATTO 390 azide** to the protein solution to a final concentration that is typically in a 2-10 fold molar excess over the protein.
- Add the copper(II) sulfate and THPTA solutions. A common final concentration is 1 mM CuSO₄ and 5 mM THPTA.
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[\[10\]](#)

Metabolic Labeling and Imaging of Glycans

ATTO 390 azide is a valuable tool for studying glycobiology. Cells can be metabolically labeled with azido-sugars, which are incorporated into glycans by the cellular machinery. The azide-

modified glycans can then be visualized by reacting them with an alkyne-functionalized ATTO 390 derivative, typically via copper-free click chemistry for live-cell imaging.[11][12][13][14][15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Atto 390 azide BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. ATTO 390 azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 聚糖标记 [sigmaaldrich.com]
- To cite this document: BenchChem. [ATTO 390 Azide: A Technical Guide for Life Science Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12055858#applications-of-atto-390-azide-in-life-sciences>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com